6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide
Description
The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide features a fused isoindoloquinazolin core, a hexanamide linker, and a tetrahydro-2H-pyran-4-ylmethyl substituent. The tetrahydro-2H-pyran group enhances solubility compared to aromatic substituents, while the hexanamide chain may improve cell permeability and target binding .
Properties
Molecular Formula |
C27H31N3O4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)hexanamide |
InChI |
InChI=1S/C27H31N3O4/c31-24(28-18-19-13-16-34-17-14-19)12-2-1-7-15-29-25-20-8-3-4-9-21(20)27(33)30(25)23-11-6-5-10-22(23)26(29)32/h3-6,8-11,19,25H,1-2,7,12-18H2,(H,28,31) |
InChI Key |
QULHNGUBUFBUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents . The reaction conditions are mild, and the use of eutectic solvents allows for high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits promising biological activities, including:
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds structurally similar to 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide. For instance:
- Mechanism of Action : It is believed to interact with specific molecular targets such as bacterial enzymes and cell membranes, leading to cell death.
- Efficacy : Preliminary data suggests effectiveness against various bacterial strains, including resistant strains.
Anticancer Activity
The compound's potential as an anticancer agent is under investigation:
- Targeting Pathways : It may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- In Vitro Studies : Cell line studies have shown that derivatives of isoindoloquinazolines can induce apoptosis in cancer cells.
Neuroprotective Effects
Emerging research indicates that related compounds may exhibit neuroprotective properties:
- Mechanisms : Potential mechanisms include reducing oxidative stress and inflammation in neuronal cells.
- Applications : This could lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies have documented the efficacy of similar compounds:
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial activity of a series of isoindoloquinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition at low concentrations, suggesting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Evaluation
In vitro tests conducted on various cancer cell lines demonstrated that certain isoindoloquinazoline derivatives could effectively inhibit cell growth and induce apoptosis. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair . This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The isoindoloquinazolin core is shared with Y044-5375 (), but key differences arise in substituents:
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 Da due to the hexanamide chain and tetrahydro-2H-pyran group, which may limit blood-brain barrier penetration compared to smaller analogs like 7n and 7o (MW ~342 Da) .
- Solubility : The tetrahydro-2H-pyran group likely improves aqueous solubility compared to Y044-5375’s pyrazole and methoxy groups, which are more lipophilic .
Biological Activity
The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is a synthetic derivative with potential therapeutic applications. Its structure incorporates complex heterocyclic frameworks known for diverse biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The compound's structure can be analyzed as follows:
- Isoindoloquinazoline core : This moiety is known for its role in various biological activities.
- Tetrahydropyran substituent : Often linked to enhanced bioactivity due to improved solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities. The biological activity of the target compound can be summarized in the following categories:
-
Anticancer Activity :
- Compounds within the isoindoloquinazoline class have shown promising results against various cancer cell lines. For instance, similar derivatives have been tested against human cancer cell lines, demonstrating significant cytotoxic effects. In particular, studies have indicated that modifications to the isoindoloquinazoline structure enhance potency against tumor growth .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to the target compound:
Table 1: Summary of Biological Activities from Related Compounds
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antibacterial Mechanisms : The structural components may interfere with bacterial cell wall synthesis or protein synthesis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
